molecular formula C15H17BrO3 B12009612 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate CAS No. 61365-38-6

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate

Cat. No.: B12009612
CAS No.: 61365-38-6
M. Wt: 325.20 g/mol
InChI Key: APVJYIVGGLPCQR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is an ester derivative characterized by a 4-bromophenyl group attached to a ketone-oxygenated ethyl chain, which is further esterified with cyclohexanecarboxylic acid. This compound belongs to a class of aryl ketone esters with applications in organic synthesis, particularly as intermediates for pharmaceuticals or functional materials. Its structure combines the electron-withdrawing bromophenyl group with the lipophilic cyclohexane moiety, influencing its reactivity and physical properties.

Properties

CAS No.

61365-38-6

Molecular Formula

C15H17BrO3

Molecular Weight

325.20 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] cyclohexanecarboxylate

InChI

InChI=1S/C15H17BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

APVJYIVGGLPCQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate typically involves the reaction of 4-bromophenylacetic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. The cyclohexanecarboxylate moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Research Findings

Structural Insights :

  • Dihedral angles between aromatic rings (e.g., 77.20° in ) influence packing efficiency and stability. The cyclohexane ring’s chair conformation may optimize van der Waals interactions .

Reactivity Trends :

  • Electron-withdrawing substituents (e.g., Br) slow ester hydrolysis compared to electron-donating groups (e.g., -OCH₃) .

Biological Relevance :

  • Analogs with halogens (Br, Cl) show enhanced bioactivity due to increased lipophilicity and target affinity .

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17BrO3\text{C}_{15}\text{H}_{17}\text{BrO}_3

This structure features a bromophenyl group attached to a cyclohexanecarboxylate moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections detail these activities.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives with similar structural motifs have shown significant inhibition of pro-inflammatory cytokines in vitro.

Table 1: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0Inhibition of COX enzymes
Compound B3.5Blocking NF-kB signaling
2-(4-Bromophenyl)-2-oxoethyl...4.0Inhibition of TNF-α production

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the bromophenyl group enhances antimicrobial activity.

Case Study: Antimicrobial Efficacy
A study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)9Caspase activation

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators.
  • Cell Cycle Modulation : The compound may interfere with the cell cycle machinery in cancer cells, promoting apoptosis.
  • Membrane Interaction : The lipophilic nature due to the bromophenyl group may enhance membrane penetration, facilitating interaction with cellular targets.

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